molecular formula C13H15Cl2N3O2 B14334669 3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol CAS No. 111749-64-5

3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol

Katalognummer: B14334669
CAS-Nummer: 111749-64-5
Molekulargewicht: 316.18 g/mol
InChI-Schlüssel: PJQYKFJMKABWCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the dichlorophenyl and triazolyl groups in the molecule suggests potential biological activity and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Introduction of the Triazole Ring: The intermediate is then reacted with a triazole precursor under specific conditions, such as the use of a base and a suitable solvent, to form the triazole ring.

    Formation of the Pentane-1,3-diol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme activities or cellular processes.

    Medicine: Possible development as a pharmaceutical agent due to its triazole moiety, which is known for antifungal and antimicrobial properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Eigenschaften

111749-64-5

Molekularformel

C13H15Cl2N3O2

Molekulargewicht

316.18 g/mol

IUPAC-Name

3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol

InChI

InChI=1S/C13H15Cl2N3O2/c1-2-13(20,10-4-3-9(14)5-11(10)15)12(6-19)18-8-16-7-17-18/h3-5,7-8,12,19-20H,2,6H2,1H3

InChI-Schlüssel

PJQYKFJMKABWCU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)(C(CO)N2C=NC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.